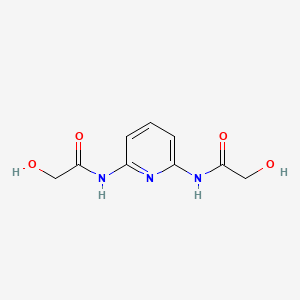
N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first isolated from the Australian plant, Duboisia myoporoides, and has since been synthesized in the laboratory for further research.
Mecanismo De Acción
The mechanism of action of DMXAA involves the activation of the immune system and the induction of cytokine production. DMXAA binds to a specific receptor on endothelial cells, leading to the release of cytokines such as TNF-alpha and IFN-gamma. These cytokines then activate immune cells, leading to the destruction of tumor blood vessels and the induction of tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, DMXAA has been shown to induce the production of nitric oxide and reactive oxygen species, leading to the destruction of tumor cells. DMXAA has also been shown to enhance the production of cytokines and chemokines, leading to the activation of immune cells and the destruction of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMXAA in lab experiments is its ability to enhance the effectiveness of chemotherapy and radiation therapy. DMXAA has also been shown to have a low toxicity profile in preclinical studies. However, DMXAA has limited solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has shown variable efficacy in clinical trials, which may limit its potential use in cancer treatment.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of research is the development of new formulations of DMXAA that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to DMXAA treatment. Finally, research is needed to better understand the mechanisms of resistance to DMXAA and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of DMXAA involves several steps, including the reaction of 4-phenoxybenzoyl chloride with dimethylamine and subsequent reaction with methylsulfonyl chloride. The resulting product is then reacted with glycine to yield DMXAA. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
DMXAA has been studied for its potential use in cancer treatment, particularly as an anti-angiogenic agent. DMXAA has been shown to induce tumor necrosis by disrupting the blood supply to the tumor. In addition, DMXAA has been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(24(3,21)22)14-9-11-16(12-10-14)23-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQMGVSZTCXQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6184944 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)
![5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)



![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)
![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)

![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)

![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)